![molecular formula C11H12N4O2 B1437023 N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide CAS No. 401623-14-1](/img/structure/B1437023.png)
N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide
Overview
Description
“N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide” is a compound that contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of carboxylic acids with N,N-dimethylanilines and N-isocyaniminotriphenylphosphorane . The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior .Molecular Structure Analysis
The molecular structure of “N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide” can be deduced from spectroscopic techniques such as 1H NMR, 13C NMR, EI MS and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives are diverse. For example, the reaction of hydrazide derivative with carbon disulfide resulted in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol . Another example is the reaction of nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide” can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry . The compound’s infrared spectrum can be obtained using Fourier-transform infrared spectroscopy .Scientific Research Applications
Antimicrobial Activity
Compounds with 1,3,4-oxadiazole structures have been screened for antimicrobial activity. They are evaluated for their effectiveness against various microbial strains using methods like serial tube dilution procedures .
Anti-Diabetic Agents
Novel bi-heterocycles containing 1,3,4-oxadiazole rings have been synthesized and evaluated as potential anti-diabetic agents .
Oral Bioavailability
The design and synthesis of 1,3,4-oxadiazoles have been studied for their oral bioavailability, indicating positive potential for oral drug delivery .
Enzyme Inhibition
Some 1,3,4-oxadiazole derivatives show moderate dual inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in Alzheimer’s disease treatment .
Energetic Materials
Energetic compounds consisting of oxadiazole rings have been synthesized for potential use in energetic materials due to their stability and performance characteristics .
Synthesis of Schiff Bases
Schiff bases with 1,3,4-oxadiazole structures are synthesized for various applications including as ligands in coordination chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-amino-1,3,4-oxadiazole derivatives, have been reported to exhibit significant activity against various bacterial strains, including salmonella typhi .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with various biological targets, leading to a broad spectrum of pharmacological activities . These activities include anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic effects .
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It has been suggested that 1,3,4-oxadiazole derivatives generally agree with the lipinski rules of five, indicating positive oral bioavailability .
Result of Action
It is known that 1,3,4-oxadiazole derivatives can exhibit a broad spectrum of biological activities, potentially leading to various molecular and cellular effects .
Action Environment
It is known that the synthesis of 1,3,4-oxadiazole derivatives can be influenced by various factors, including the amount of base and activator used, the reaction time, and the reaction temperature .
Future Directions
The future directions for “N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, new methods of synthesizing complex structures containing oxadiazole rings could be developed .
properties
IUPAC Name |
N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-15(7-9-13-14-11(12)17-9)10(16)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXZNIGFDAXJPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NN=C(O1)N)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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